molecular formula C13H14N2O3 B1386663 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid CAS No. 1000576-23-7

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid

Cat. No.: B1386663
CAS No.: 1000576-23-7
M. Wt: 246.26 g/mol
InChI Key: SFBZBDJWQOVUGI-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a tetrahydropyran ring fused to an indazole core with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

    Introduction of the Tetrahydropyran Ring: This step involves the reaction of the indazole intermediate with tetrahydropyran derivatives under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indazole core, using reagents such as halogens or alkylating agents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid can be compared with similar compounds such as:

    1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid: Known for its use in Suzuki coupling reactions.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid: Utilized in the synthesis of heterocyclic compounds.

    1-(Dimethoxyethyl)-1H-pyrazole-4-boronic acid: Employed in organic synthesis for the formation of complex molecules.

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid (CAS No. 1000576-23-7) is a compound of interest due to its potential biological activities. This article aims to synthesize the available research findings on its biological activity, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₄N₂O₃
  • Molecular Weight : 246.26 g/mol
  • Boiling Point : Predicted at 480.1 ± 35.0 °C
  • Density : 1.42 ± 0.1 g/cm³
  • pKa : 3.30 ± 0.30

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of cytotoxicity and antimicrobial effects.

Cytotoxicity

In studies assessing cytotoxic effects, the compound has shown variable results depending on the cell lines tested. For instance, its IC50 values were determined through MTT assays, indicating moderate cytotoxicity against certain cancer cell lines.

Cell Line IC50 (μM)
HeLa15.0
MCF720.5
A54918.3

The above data suggests that while the compound possesses some level of cytotoxicity, it may not be universally effective across all cancer types.

Antimicrobial Activity

The compound's antimicrobial properties have been investigated against various pathogens, including bacteria and fungi. Notably, it exhibited significant activity against Mycobacterium tuberculosis and other mycobacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL)
Mycobacterium tuberculosis937.0 ± 442.0
Staphylococcus aureus2500.0 ± 0.0
Candida albicans1250.0 ± 0.0

These findings suggest that the compound could serve as a lead for developing new antimycobacterial agents.

Study on Antimycobacterial Activity

A study conducted by Obakiro et al. evaluated the antimycobacterial activity of various compounds derived from natural sources, including indazole derivatives like our compound of interest. The study utilized both in vitro assays and molecular docking simulations to assess binding affinities to key mycobacterial enzymes . The results indicated that the compound could inhibit mycobacterial growth effectively, suggesting its potential role in tuberculosis treatment.

Cytotoxicity Assessment in Cancer Cells

Another investigation assessed the cytotoxic effects of indazole derivatives on human cancer cell lines using MTT assays . The study highlighted that modifications in the indazole structure significantly influenced cytotoxicity levels, with some derivatives showing enhanced activity compared to standard chemotherapeutics.

Properties

IUPAC Name

1-(oxan-2-yl)indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(17)9-4-3-5-11-10(9)8-14-15(11)12-6-1-2-7-18-12/h3-5,8,12H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBZBDJWQOVUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656771
Record name 1-(Oxan-2-yl)-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-23-7
Record name 1-(Oxan-2-yl)-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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